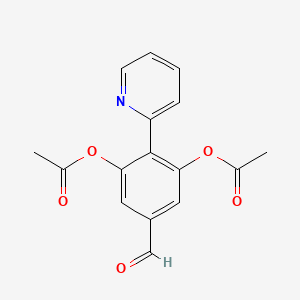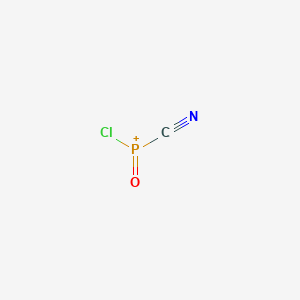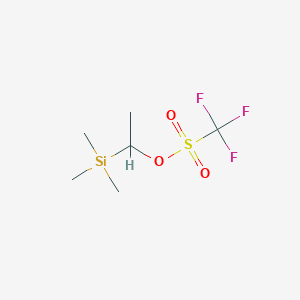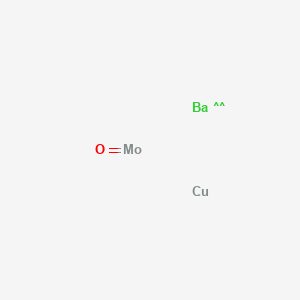
4-Azido-6,8-difluoro-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-6,8-difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H6F2N4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of azido and difluoro groups in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-6,8-difluoro-2-methylquinoline typically involves the introduction of azido and difluoro groups into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloro-6,8-difluoro-2-methylquinoline, is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-6,8-difluoro-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of 4-amino-6,8-difluoro-2-methylquinoline when reacted with amines.
Reduction: Formation of 4-amino-6,8-difluoro-2-methylquinoline.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azido-6,8-difluoro-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-azido-6,8-difluoro-2-methylquinoline depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions to form stable triazole linkages. In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6,8-difluoro-2-methylquinoline: Similar structure but with an amino group instead of an azido group.
6,8-Difluoro-2-methylquinoline: Lacks the azido group, making it less reactive in certain chemical reactions.
4-Azidoquinoline: Lacks the difluoro and methyl groups, which may affect its reactivity and applications.
Uniqueness
4-Azido-6,8-difluoro-2-methylquinoline is unique due to the presence of both azido and difluoro groups, which confer distinct chemical reactivity and potential applications. The azido group allows for versatile chemical modifications, while the difluoro groups can enhance the compound’s stability and biological activity.
Eigenschaften
Molekularformel |
C10H6F2N4 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
4-azido-6,8-difluoro-2-methylquinoline |
InChI |
InChI=1S/C10H6F2N4/c1-5-2-9(15-16-13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3 |
InChI-Schlüssel |
VYWPYUQNSLOOIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)



![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)








